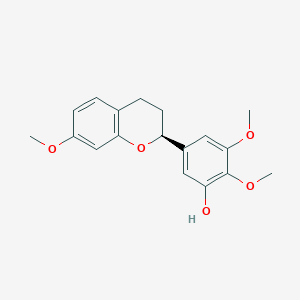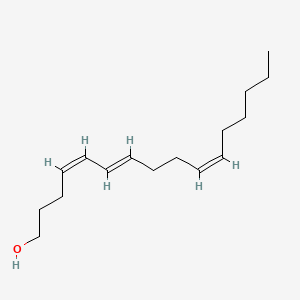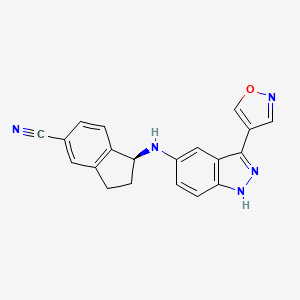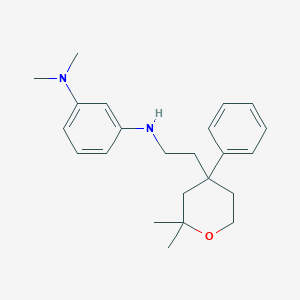
Speciogynine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Speciogynine and its derivatives, including Speciogynine-d3, involves several steps. One reported method includes the use of an enantioselective thiourea-catalyzed Pictet-Spengler reaction to form the tetrahydro-β-carboline ring, followed by a Pd-catalyzed Tsuji-Trost allylic alkylation to close the D-ring . This method provides a high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but scaled up to accommodate larger quantities. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are used to purify the compound to high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Speciogynine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Applications De Recherche Scientifique
Speciogynine-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Speciogynine.
Biology: Investigated for its potential effects on cellular pathways and receptor binding.
Medicine: Studied for its potential analgesic and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
Speciogynine-d3 exerts its effects by interacting with various molecular targets and pathways. It has been shown to exhibit antinociceptive properties via an opioid receptor-independent mechanism . The structural difference in the β-methoxyacrylate group of Speciogynine and its diastereomers might influence their potency and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitragynine: Another major alkaloid found in kratom, known for its analgesic properties.
Speciociliatine: A diastereomer of Speciogynine with similar biological activities.
Mitraciliatine: Another diastereomer with distinct pharmacological properties.
Uniqueness
Speciogynine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in analytical chemistry .
Propriétés
Formule moléculaire |
C23H30N2O4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3 |
Clé InChI |
LELBFTMXCIIKKX-BAESUDMPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC |
SMILES canonique |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)

![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)



![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)



